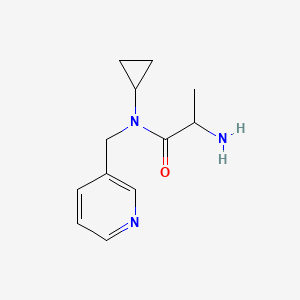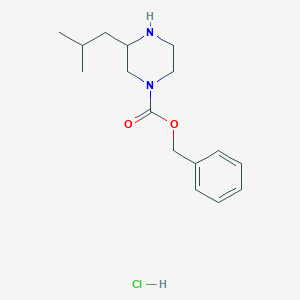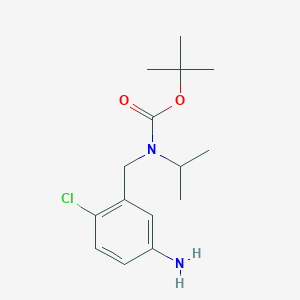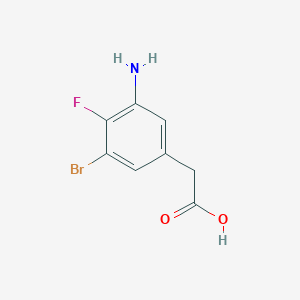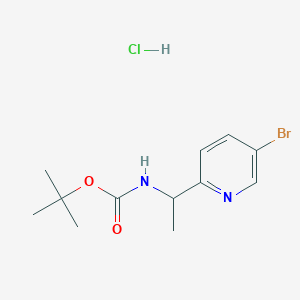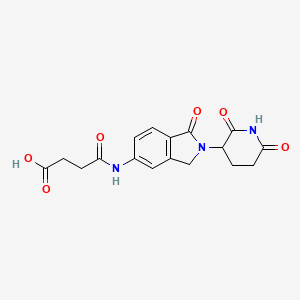
2-amino-3-methyl-N-propan-2-yl-N-(pyridin-4-ylmethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-N-isopropyl-3-methyl-N-(pyridin-4-ylmethyl)butanamide is a complex organic compound featuring a chiral center, making it optically active
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-isopropyl-3-methyl-N-(pyridin-4-ylmethyl)butanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine derivative, followed by the introduction of the butanamide moiety. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would likely include the use of automated reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
(S)-2-Amino-N-isopropyl-3-methyl-N-(pyridin-4-ylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
(S)-2-Amino-N-isopropyl-3-methyl-N-(pyridin-4-ylmethyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which (S)-2-Amino-N-isopropyl-3-methyl-N-(pyridin-4-ylmethyl)butanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar pyridine moiety and exhibit a range of biological activities.
Pyrazolo[3,4-d]thiazoles: Known for their medicinal properties, these compounds also contain heterocyclic rings similar to (S)-2-Amino-N-isopropyl-3-methyl-N-(pyridin-4-ylmethyl)butanamide.
Uniqueness
What sets (S)-2-Amino-N-isopropyl-3-methyl-N-(pyridin-4-ylmethyl)butanamide apart is its specific chiral center, which can lead to unique interactions with biological targets, potentially resulting in distinct pharmacological profiles compared to its analogs.
特性
分子式 |
C14H23N3O |
|---|---|
分子量 |
249.35 g/mol |
IUPAC名 |
2-amino-3-methyl-N-propan-2-yl-N-(pyridin-4-ylmethyl)butanamide |
InChI |
InChI=1S/C14H23N3O/c1-10(2)13(15)14(18)17(11(3)4)9-12-5-7-16-8-6-12/h5-8,10-11,13H,9,15H2,1-4H3 |
InChIキー |
RVQGSNKHRQLQOL-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)N(CC1=CC=NC=C1)C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



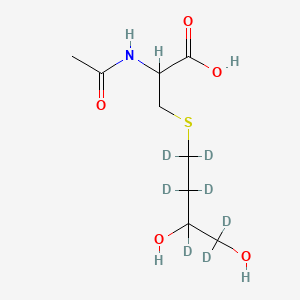
![2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-fluorophenol](/img/structure/B14776100.png)
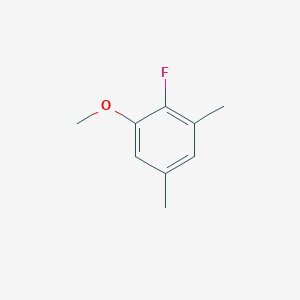
![[6-(4-Hydroxybenzoyl)oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-hydroxybenzoate](/img/structure/B14776120.png)
